molecular formula C11H18Cl2N2 B6176483 4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride CAS No. 2551115-42-3

4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B6176483
CAS No.: 2551115-42-3
M. Wt: 249.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H16N22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent, such as lithium aluminum hydride, to form the desired amine. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)pyrrolidin-3-amine dihydrochloride
  • 4-(2-fluorophenyl)pyrrolidin-3-amine dihydrochloride
  • 4-(2-bromophenyl)pyrrolidin-3-amine dihydrochloride

Uniqueness

4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride involves the reaction of 2-methylphenylacetonitrile with ethyl chloroformate to form 2-methylphenylacetyl chloride. This intermediate is then reacted with pyrrolidine to form 4-(2-methylphenyl)pyrrolidine. The final step involves the reaction of 4-(2-methylphenyl)pyrrolidine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylphenylacetonitrile", "ethyl chloroformate", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ { "Reactants": ["2-methylphenylacetonitrile", "ethyl chloroformate"], "Conditions": "Room temperature, anhydrous conditions", "Products": ["2-methylphenylacetyl chloride"] }, { "Reactants": ["2-methylphenylacetyl chloride", "pyrrolidine"], "Conditions": "Reflex for 24 hours, anhydrous conditions", "Products": ["4-(2-methylphenyl)pyrrolidine"] }, { "Reactants": ["4-(2-methylphenyl)pyrrolidine", "hydrochloric acid"], "Conditions": "Heating under reflux for 2 hours", "Products": ["4-(2-methylphenyl)pyrrolidin-3-amine dihydrochloride"] } ] }

CAS No.

2551115-42-3

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.